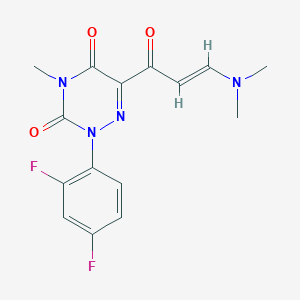
2-(2,4-Difluorophenyl)-6-(3-(dimethylamino)acryloyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Difluorophenyl)-6-(3-(dimethylamino)acryloyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C15H14F2N4O3 and its molecular weight is 336.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2,4-Difluorophenyl)-6-(3-(dimethylamino)acryloyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic compound belonging to the triazine class of molecules. Its unique structure incorporates a difluorophenyl group and a dimethylaminoacryloyl moiety, which may contribute to its biological activities. This article reviews the biological activity of this compound based on available literature, including its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C15H14F2N4O3
- Molecular Weight : 336.29 g/mol
- CAS Number : 1164548-78-0
- Predicted Boiling Point : 414.0 ± 55.0 °C
- Density : 1.34 ± 0.1 g/cm³
Antimicrobial Activity
Research indicates that compounds containing the triazine ring often exhibit significant antimicrobial properties. The biological activity of related triazines suggests that the compound may possess antibacterial and antifungal effects.
-
Antibacterial Activity :
- Triazine derivatives have shown activity against various Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- The presence of the difluorophenyl group may enhance lipophilicity, facilitating better membrane penetration and increased antibacterial efficacy.
- Antifungal Activity :
The mechanism by which triazine derivatives exert their biological effects often involves interaction with specific enzymes or cellular structures:
- Enzyme Inhibition :
- Molecular Interactions :
Study on Antimicrobial Efficacy
A comparative study evaluated several triazine derivatives against a panel of bacterial strains. The compound exhibited promising antibacterial activity with an MIC comparable to standard antibiotics such as norfloxacin . The study highlighted the potential of this compound as a new antimicrobial agent.
Evaluation of Antifungal Properties
In vitro studies demonstrated that triazine derivatives significantly inhibited the growth of Candida albicans at low concentrations (MIC: 0.5 μg/mL), outperforming conventional antifungals like fluconazole . This positions the compound as a candidate for further development in antifungal therapies.
Summary Table of Biological Activities
| Activity Type | MIC (μg/mL) | Organisms Tested |
|---|---|---|
| Antibacterial | 0.125 - 8 | Staphylococcus aureus, E. coli |
| Antifungal | 0.5 | Candida albicans, Aspergillus fumigatus |
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-6-[(E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O3/c1-19(2)7-6-12(22)13-14(23)20(3)15(24)21(18-13)11-5-4-9(16)8-10(11)17/h4-8H,1-3H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIWCNHHMUYWQJ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=C(C=C(C=C2)F)F)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=NN(C1=O)C2=C(C=C(C=C2)F)F)C(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













